molecular formula C8H8FNO5S B6173393 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid CAS No. 2731006-91-8

4-fluoro-2-methoxy-5-sulfamoylbenzoic acid

Cat. No.: B6173393
CAS No.: 2731006-91-8
M. Wt: 249.2
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Description

4-fluoro-2-methoxy-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H8FNO5S It is a derivative of benzoic acid, featuring a fluorine atom, a methoxy group, and a sulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the fluorine atom and the methoxy group onto the benzene ring, followed by the sulfonation process to attach the sulfamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methoxy-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like halides and nucleophiles are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are typical in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated or methoxylated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-fluoro-2-methoxy-5-sulfamoylbenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the fluorine and methoxy groups may enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-5-sulfamoylbenzoic acid
  • 2-methoxy-5-sulfamoylbenzoic acid
  • 4-chloro-3-sulfamoylbenzoic acid

Uniqueness

4-fluoro-2-methoxy-5-sulfamoylbenzoic acid is unique due to the specific combination of substituents on the benzene ring. The presence of both fluorine and methoxy groups, along with the sulfamoyl group, imparts distinct chemical and biological properties that differentiate it from similar compounds. These unique features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

2731006-91-8

Molecular Formula

C8H8FNO5S

Molecular Weight

249.2

Purity

95

Origin of Product

United States

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